![molecular formula C19H25N5O2 B158527 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione CAS No. 133563-07-2](/img/structure/B158527.png)
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione, also known as theophylline-7-acetic acid, is a synthetic compound that belongs to the xanthine family. It is a potent phosphodiesterase inhibitor and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione works by inhibiting the activity of phosphodiesterase enzymes, which are responsible for breaking down cyclic nucleotides such as cyclic AMP and cyclic GMP. By inhibiting phosphodiesterase, the levels of cyclic AMP and cyclic GMP increase, leading to relaxation of smooth muscles and bronchodilation. It also has a positive inotropic effect on the heart, increasing cardiac output and improving cardiac function.
Biochemische Und Physiologische Effekte
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione has a number of biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP and cyclic GMP, leading to relaxation of smooth muscles and bronchodilation. It also increases the contractility of cardiac muscle, leading to improved cardiac function. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action, making it a useful tool for studying the effects of phosphodiesterase inhibition. However, it also has limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are a number of future directions for research on 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione. One area of interest is its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension. Another area of interest is its anti-inflammatory effects, which could make it a useful tool for studying the role of inflammation in disease. Additionally, further research is needed to better understand the potential toxic effects of this compound and to develop safer dosing strategies.
Synthesemethoden
The synthesis of 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione involves the reaction of 1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione with acetic anhydride in the presence of a catalyst. The product is then purified through recrystallization to obtain a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to have bronchodilator effects and is used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension, due to its ability to improve cardiac function and reduce blood pressure.
Eigenschaften
CAS-Nummer |
133563-07-2 |
|---|---|
Produktname |
1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione |
Molekularformel |
C19H25N5O2 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
1,3-dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione |
InChI |
InChI=1S/C19H25N5O2/c1-14(12-15-8-6-5-7-9-15)21(2)10-11-24-13-20-17-16(24)18(25)23(4)19(26)22(17)3/h5-9,13-14H,10-12H2,1-4H3 |
InChI-Schlüssel |
CYWYUYISKCGNTK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)N(C)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N(C)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Synonyme |
7-(2-(1-methyl-2-phenyl-ethylamino)propyl)theophylline 7-(2-(1-methyl-2-phenyl-ethylamino)propyl)theophylline, (+)-isomer 7-(2-(1-methyl-2-phenyl-ethylamino)propyl)theophylline, (+-)-isomer MPEAPT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



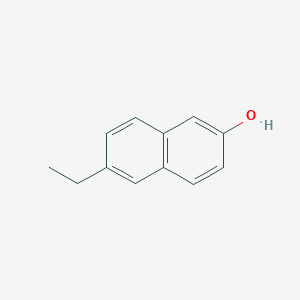
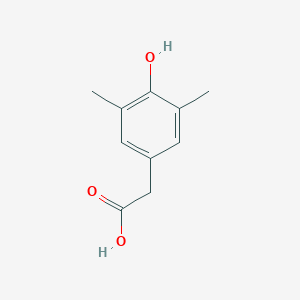
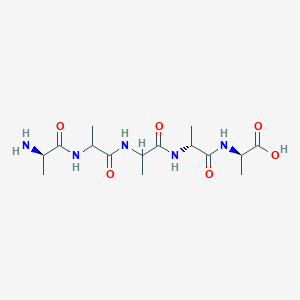

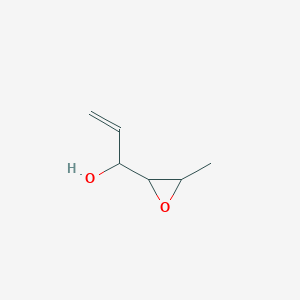
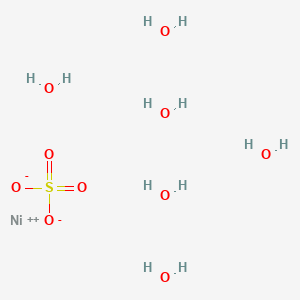
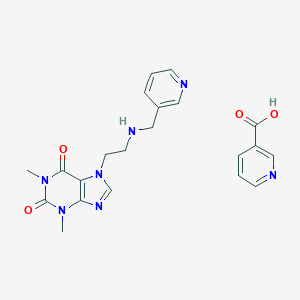
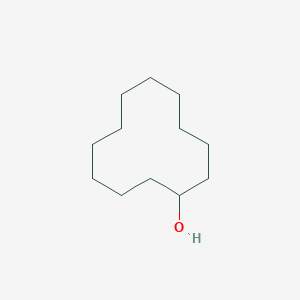
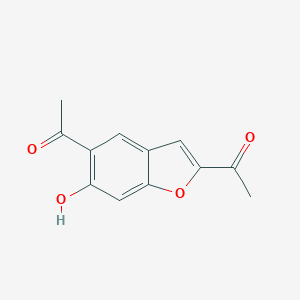
![(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one](/img/structure/B158462.png)

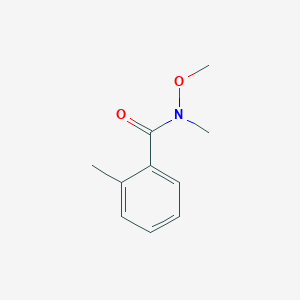
![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)